

# **Application Notes and Protocols for COF-808 in CO2 Capture and Separation**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including gas storage and separation. MOF-808, a zirconium-based MOF, has garnered significant attention for its exceptional stability and potential for carbon dioxide (CO2) capture and separation. This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and evaluation of MOF-808 for CO2 capture.

### **Data Presentation**

The following table summarizes the CO2 adsorption capacities of pristine and functionalized MOF-808 under various conditions as reported in the literature. This data is essential for comparing the performance of different MOF-808 variants and for selecting the most suitable material for a specific application.



Material	Function alization	Pressure (kPa)	Temperat ure (K)	CO2 Uptake (mmol/g)	Selectivit y (CO2/N2)	Referenc e
MOF-808	Pristine	15	298	0.2	-	[1]
MOF-808	Pristine	100	298	1.2	-	[2]
MOF-808- Gly	Glycine	4	298	0.3	-	[2]
MOF-808- Gly	Glycine	15	298	0.7	-	[2]
MOF-808- Gly	Glycine	100	298	2.5	-	[2]
en@MOF- 808	Ethylenedi amine	4	298	0.5	-	[2]
en@MOF- 808	Ethylenedi amine	15	298	0.9	-	[2]
en@MOF- 808	Ethylenedi amine	100	298	2.3	-	[2]
MOF-808- TEPA	Tetraethyle nepentami ne	15	-	~2.5 times pristine	~7 times pristine (256)	[3]

## **Experimental Protocols**

Detailed methodologies for the synthesis, activation, and CO2 adsorption experiments are provided below. These protocols are compiled from various sources to ensure a comprehensive guide.

## **Protocol 1: Synthesis of MOF-808**

This protocol describes a common solvothermal synthesis method for MOF-808.

Materials:



- Zirconium(IV) oxychloride octahydrate (ZrOCl2·8H2O)
- 1,3,5-Benzenetricarboxylic acid (H3BTC)
- N,N-Dimethylformamide (DMF)
- Formic acid (HCOOH)

#### Procedure:

- In a glass vial, dissolve 1.0 mmol of ZrOCl2·8H2O and 2.0 mmol of H3BTC in a mixture of 20 mL of DMF and 20 mL of formic acid.
- Sonicate the mixture for 10-15 minutes until a clear solution is obtained.
- Seal the vial and place it in a preheated oven at 135°C for 24 hours.
- After cooling to room temperature, a white crystalline powder of MOF-808 will be formed.
- Collect the product by centrifugation or filtration.
- Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with acetone (3 x 20 mL) to remove any unreacted starting materials and residual solvent.
- Dry the final product under vacuum at 150°C overnight.

## Protocol 2: Post-Synthetic Amine Functionalization of MOF-808

This protocol details the modification of MOF-808 with ethylenediamine (en) to enhance its CO2 capture performance.

#### Materials:

- As-synthesized MOF-808
- Ethylenediamine (en)



Anhydrous toluene

#### Procedure:

- Activate the as-synthesized MOF-808 by heating at 150°C under vacuum for 12 hours to remove any guest molecules from the pores.
- In a round-bottom flask, suspend 1.0 g of activated MOF-808 in 50 mL of anhydrous toluene.
- Add a solution of 2.0 g of ethylenediamine in 20 mL of anhydrous toluene to the MOF-808 suspension.
- Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
- After cooling to room temperature, collect the functionalized MOF (en@MOF-808) by filtration.
- Wash the product with toluene (3 x 30 mL) and then with acetone (3 x 30 mL).
- Dry the final product under vacuum at 100°C for 12 hours.

## **Protocol 3: CO2 Adsorption Measurement**

This protocol describes the measurement of CO2 adsorption isotherms using a volumetric adsorption analyzer.

#### Apparatus:

- · Volumetric gas adsorption analyzer
- Sample tube
- Vacuum pump
- High-purity CO2 and N2 gases

#### Procedure:



- Sample Activation: Place approximately 100-200 mg of the MOF-808 sample into a sample tube. Activate the sample by heating it under a high vacuum (e.g., at 150°C) for several hours to remove any adsorbed water or other impurities from the pores.
- Isotherm Measurement:
  - After activation, cool the sample to the desired adsorption temperature (e.g., 298 K).
  - Introduce a known amount of CO2 gas into the analyzer's manifold.
  - Dose controlled amounts of CO2 into the sample tube.
  - Allow the system to equilibrate after each dose, and record the equilibrium pressure.
  - The amount of adsorbed gas is calculated from the pressure change in the manifold.
  - Repeat the dosing and equilibration steps to generate the adsorption isotherm up to the desired final pressure.
- Selectivity Measurement: To determine the CO2/N2 selectivity, repeat the adsorption
  isotherm measurement with N2 gas under the same conditions. The selectivity can then be
  calculated using the Ideal Adsorbed Solution Theory (IAST) from the single-component
  isotherm data.

## **Visualizations**

## **Experimental Workflow for MOF-808 Synthesis and Functionalization**

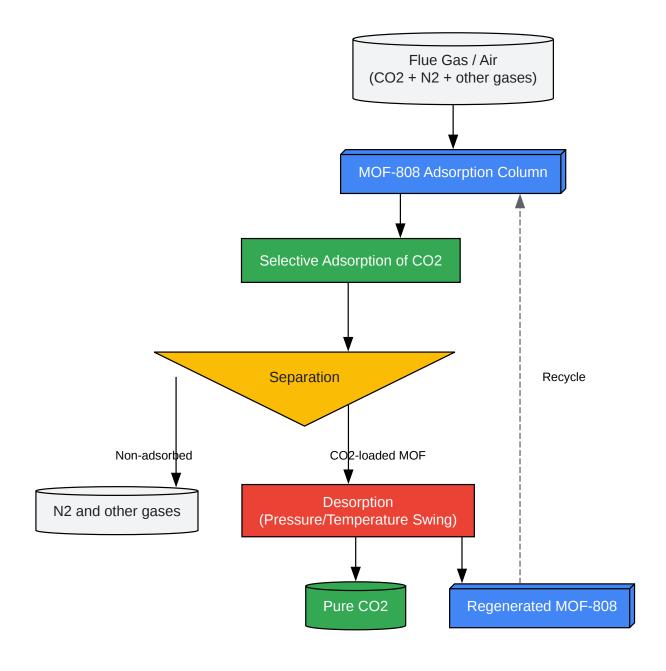


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Caption: Workflow for the synthesis of pristine MOF-808 and its subsequent amine functionalization.

## **Logical Relationship for CO2 Capture and Separation**



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Caption: Logical flow of CO2 capture and separation using a MOF-808 packed column.



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### References

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